molecular formula C23H22ClNO2 B4982524 N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide

Cat. No.: B4982524
M. Wt: 379.9 g/mol
InChI Key: WSSSGBOFKBSTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound belongs to the class of fibric acid derivatives and is structurally similar to fenofibrate, which is commonly used as a lipid-lowering agent.

Mechanism of Action

Clofibric acid exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This leads to the upregulation of genes involved in lipid metabolism, resulting in the reduction of serum triglycerides and cholesterol levels. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Clofibric acid has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease serum triglycerides and cholesterol levels, as well as increase high-density lipoprotein (HDL) cholesterol levels. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

Clofibric acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has well-established protocols for its use. However, it also has some limitations, such as its potential for non-specific effects and the need for careful control of dosage and duration of treatment.

Future Directions

There are several future directions for the use of N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid in scientific research. One area of interest is the potential use of this compound acid in the treatment of metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, there is ongoing research into the use of this compound acid as a tool to study the regulation of gene expression and the potential for its use in epigenetic research.
In conclusion, this compound acid is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to have hypolipidemic, anti-inflammatory, antitumor, and antiviral activities, and has been used as a tool to study the regulation of gene expression. While it has several advantages for use in lab experiments, careful control of dosage and duration of treatment is necessary. There are several future directions for the use of this compound acid in scientific research, particularly in the areas of metabolic disorders and epigenetic research.

Synthesis Methods

Clofibric acid can be synthesized through the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by the reaction with 2,2-diphenylacetic acid in the presence of a base catalyst. The product is then purified through recrystallization to obtain pure N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid.

Scientific Research Applications

Clofibric acid has been extensively used in scientific research for its various applications. It has been shown to have hypolipidemic, anti-inflammatory, antitumor, and antiviral activities. It has also been used as a tool to study the regulation of gene expression, particularly in the liver.

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-17-16-20(24)12-13-21(17)27-15-14-25-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,22H,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSSGBOFKBSTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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